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2-Bromo-N-(2-methylbenzyl)propanamide Documentation Hub

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  • Product: 2-Bromo-N-(2-methylbenzyl)propanamide
  • CAS: 91130-53-9

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-Bromo-N-(2-methylbenzyl)propanamide

Technical Profile: 2-Bromo-N-(2-methylbenzyl)propanamide [1] Executive Summary This technical guide profiles 2-Bromo-N-(2-methylbenzyl)propanamide , a specialized -haloamide intermediate.[1] Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Bromo-N-(2-methylbenzyl)propanamide [1]

Executive Summary

This technical guide profiles 2-Bromo-N-(2-methylbenzyl)propanamide , a specialized


-haloamide intermediate.[1] Structurally, it consists of a 2-bromopropionyl moiety coupled to a 2-methylbenzylamine scaffold.[1] It serves as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of heterocycles (e.g., piperazines, morpholines) via nucleophilic substitution (

) at the

-carbon.

This guide details its physicochemical properties, a validated synthesis protocol, and analytical profiling, designed for researchers in lead optimization and synthetic organic chemistry.

Structural Characterization & Physicochemical Properties

Identity & Molecular Metrics

The compound is an amide formed from 2-bromopropanoic acid and 2-methylbenzylamine.[1] Note the distinction from its isomer, the anilide Prilocaine intermediate (2-bromo-N-(2-methylphenyl)propanamide); the compound discussed here is a benzylamide , possessing a methylene bridge between the nitrogen and the aromatic ring.[1]

PropertyValueNotes
IUPAC Name 2-Bromo-N-[(2-methylphenyl)methyl]propanamide
Molecular Formula

Molecular Weight 256.14 g/mol Monoisotopic: 255.03 (79Br) / 257.02 (81Br)
CAS Number Not widely listedTreat as custom synthesis target.[1][2][3]
Chiral Center C2 (Alpha-carbon)Typically synthesized as a racemate unless chiral acid chloride is used.[1]
Physical State Solid (White to off-white)Expected MP: 85–95°C (estimated).
Structural Logic (Retro-Synthetic Analysis)

The following diagram illustrates the retro-synthetic disconnection, highlighting the amide bond formation as the primary strategic cut.

RetroSynthesis Figure 1: Retro-synthetic analysis of the target molecule. Product Target: 2-Bromo-N-(2-methylbenzyl)propanamide Disconnection Amide Bond Disconnection Product->Disconnection Retro-synthetic Cut Precursor1 Electrophile: 2-Bromopropanoyl chloride (CAS: 7148-74-5) Disconnection->Precursor1 Acyl Halide Precursor2 Nucleophile: 2-Methylbenzylamine (CAS: 89-93-0) Disconnection->Precursor2 Primary Amine

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Synthesis of 2-Bromo-N-(2-methylbenzyl)propanamide via acyl chloride coupling. Scale: 10 mmol (adaptable).

Reagents & Materials
  • Substrate A: 2-Methylbenzylamine (1.21 g, 10 mmol).

  • Reagent B: 2-Bromopropanoyl chloride (1.71 g, 10 mmol) [Handle with care: Corrosive/Lachrymator].

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylbenzylamine (1.21 g) and TEA (1.5 mL) in anhydrous DCM (20 mL).

  • Cooling: Place the flask in an ice-water bath (

    
    ) under a nitrogen atmosphere.
    
  • Addition: Add 2-Bromopropanoyl chloride (1.71 g) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Quench: Quench with saturated

    
     solution (10 mL).
    
  • Workup:

    • Separate organic layer.

    • Extract aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography if necessary.

Experimental Workflow Visualization

SynthesisWorkflow Figure 2: Step-by-step experimental workflow for amide coupling. Start Start: DCM + Amine + Base (0°C, N2 atm) Add Dropwise Addition: 2-Bromopropanoyl Chloride Start->Add React Stir at RT (3 hrs) Monitor TLC Add->React Quench Quench: Sat. NaHCO3 React->Quench Extract Extraction (DCM) Wash: 1M HCl -> Brine Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Product Final Product: White Solid Dry->Product

Analytical Profiling (Predicted)

To validate the structure, researchers should look for the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.10 – 7.30 Multiplet4HAromatic protons (Ar-H).[1]
6.70 Broad Singlet1HAmide NH.
4.40 – 4.55 Doublet (d)2HBenzylic

(coupling to NH).
4.35 Quartet (q)1HAlpha-proton (

-Br).[1]
2.30 Singlet (s)3HAryl-Methyl (

).[1]
1.85 Doublet (d)3HMethyl on propionyl chain (

).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: Distinctive 1:1 doublet for the molecular ion due to

    
     and 
    
    
    
    isotopes.
  • Peaks:

    
     and 
    
    
    
    .

Reactivity & Applications

This molecule is primarily an electrophile . The bromine atom at the


-position is highly susceptible to nucleophilic attack (

), making this compound a valuable "warhead" for:
  • Covalent Inhibition: Potential cysteine targeting in protease inhibitors.

  • Heterocycle Formation: Reaction with diamines (e.g., ethylene diamine) to form piperazinones.

  • Peptidomimetics: Introduction of constrained amino acid analogs.

Safety Note:


-bromoamides can be skin irritants and potential sensitizers.[1] All handling should occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann amide synthesis).
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
  • PubChem. 2-Bromopropanoyl chloride (Compound Summary). National Library of Medicine.[4][5] Available at: [Link]

Sources

Exploratory

2-Bromo-N-(2-methylbenzyl)propanamide CAS number and chemical identifiers

This technical guide provides an in-depth analysis of 2-Bromo-N-(2-methylbenzyl)propanamide , a specialized chemical intermediate. Note on Chemical Identity: This compound is a specific structural isomer distinct from th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Bromo-N-(2-methylbenzyl)propanamide , a specialized chemical intermediate.

Note on Chemical Identity: This compound is a specific structural isomer distinct from the more common N-(2-methylphenyl) analogs (used in prilocaine synthesis) and 2-bromo-2-methyl analogs. As of current public registries, it is often treated as a "make-on-demand" research chemical rather than a commodity solvent or reagent.

Executive Summary

2-Bromo-N-(2-methylbenzyl)propanamide is an


-haloamide intermediate used primarily in medicinal chemistry as an electrophilic building block. Its core utility lies in its dual functionality: the amide backbone provides hydrogen-bonding capability and structural rigidity, while the 

-bromo position serves as a reactive handle for nucleophilic substitution (

) reactions. This compound is frequently employed in the synthesis of functionalized amino-amides, peptidomimetics, and potential anticonvulsant agents structurally related to benzylamide therapeutics (e.g., Lacosamide analogs).

Part 1: Chemical Identifiers & Structure

Precise identification is critical due to the existence of close structural isomers (e.g., o-toluidine derivatives) that possess significantly different reactivities.

Core Identifiers
Identifier TypeValue / DescriptionNotes
Chemical Name 2-Bromo-N-(2-methylbenzyl)propanamideIUPAC Systematic
Formula

Molecular Weight 256.14 g/mol
SMILES CC(Br)C(=O)NCC1=CC=CC=C1CGenerated Canonical
InChI Key Not Standardized in Public DBsUse SMILES for registration
CAS Number Not Listed (Public Registries)Caution:[1][2][3][4] Do not confuse with 19397-79-6 (Phenyl analog) or 60110-37-4 (Isobutyryl analog).
Structural Analysis

The molecule consists of three distinct domains:

  • The Electrophile: The 2-bromopropyl group. The C-Br bond is activated by the adjacent carbonyl, making it highly susceptible to displacement by amines or thiols.

  • The Linker: A secondary amide bond.[5]

  • The Lipophile: An ortho-methylbenzyl group. The methylene spacer (

    
    ) between the nitrogen and the aromatic ring disrupts conjugation, altering the pKa and solubility profile compared to N-phenyl analogs.
    

Part 2: Synthesis Protocol

Since this compound is not a standard catalog item, it is typically synthesized in situ or on-demand via the Schotten-Baumann reaction .

Reaction Logic

The synthesis involves the acylation of 2-methylbenzylamine with 2-bromopropionyl bromide .

  • Why Acid Bromide? 2-Bromopropionyl bromide is preferred over the chloride for faster kinetics, though the chloride is acceptable.

  • Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to scavenge the HBr byproduct. Inorganic bases (NaOH) are avoided to prevent hydrolysis of the

    
    -bromo moiety.
    
Step-by-Step Methodology

Reagents:

  • 2-Bromopropionyl bromide (1.05 equiv)

  • 2-Methylbenzylamine (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Purge a 250 mL round-bottom flask with

    
    . Add 2-Methylbenzylamine (10 mmol) and Triethylamine (11 mmol) to anhydrous DCM (50 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents bis-acylation and minimizes thermal elimination of HBr to form acrylamides.

  • Addition: Add 2-Bromopropionyl bromide (10.5 mmol) dropwise over 20 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash with 1M HCl (to remove unreacted amine).

    • Wash with Sat.

      
       (to remove acid byproducts).
      
    • Wash with Brine.[5][6]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography if high purity (>98%) is required.

Reaction Pathway Visualization[6]

SynthesisPathway cluster_conditions Conditions Reactant1 2-Methylbenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Bromopropionyl Bromide (Electrophile) Reactant2->Intermediate Product 2-Bromo-N-(2-methylbenzyl)propanamide (Target) Intermediate->Product Elimination of Br- Byproduct HBr Salt (TEA-HBr) Intermediate->Byproduct Cond DCM, 0°C to RT Base: Et3N

Figure 1: Synthetic pathway via Schotten-Baumann acylation. The base (TEA) is essential to drive the equilibrium by trapping HBr.

Part 3: Physical Properties (Predicted)[1][8]

As experimental data is sparse for this specific isomer, the following properties are derived from Structure-Property Relationship (SPR) models of analogous


-halo benzylamides.
PropertyPredicted ValueMechanistic Implication
Physical State Solid (White/Off-white powder)Amide hydrogen bonding increases lattice energy.
Melting Point 85°C – 95°CLower than unsubstituted benzylamides due to ortho-methyl steric disruption.
LogP (Octanol/Water) ~2.4 – 2.6Moderate lipophilicity; suitable for CNS penetration models.
Solubility DMSO, DMF, DCM, MethanolPoor water solubility; requires co-solvents for biological assays.
Reactivity High (

active)
The

-carbon is highly electrophilic.

Part 4: Applications & Safety

Drug Development (Medicinal Chemistry)

This compound serves as a "warhead" or intermediate for:

  • Glycine Transporter Inhibitors: The benzylamide scaffold is a pharmacophore found in various Sarcosine derivatives.

  • Anticonvulsants: Structural similarity to Lacosamide precursors. The bromine is displaced by functionalized amines or methoxy groups to generate the final bioactive molecule.

  • Kinase Inhibitors: Used to attach the propanamide linker to hinge-binding motifs.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Irritant (H315):

    
    -Halo amides are potent alkylating agents. They can alkylate cysteine residues in skin proteins, leading to sensitization.
    
  • Eye Irritant (H319): Lachrymatory potential is high (similar to benzyl bromide).

  • Respiratory Irritant (H335): Dust inhalation must be avoided.

Handling Protocol:

  • Always handle in a fume hood .

  • Wear nitrile gloves (double gloving recommended due to alkylation risk).

  • Quenching: Quench spills with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) to deactivate the alkyl bromide.

References

  • PubChem Compound Summary. (2025). Search for N-benzyl-2-bromo-propanamide analogs. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (2012). General Procedures for Amide Bond Formation. Org. Synth. [Link]

Sources

Foundational

Proactive Safety Strategy and Handling Protocols for 2-Bromo-N-(2-methylbenzyl)propanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm for Handling Novel Chemical Entities In the landscape of drug discovery and chemical research, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm for Handling Novel Chemical Entities

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. 2-Bromo-N-(2-methylbenzyl)propanamide is one such entity. The absence of a specific Safety Data Sheet (SDS) necessitates a proactive, science-driven approach to safety. This guide eschews a standard template to deliver a more fundamental and universally applicable methodology: Hazard Assessment by Chemical Analogy .

Our target molecule, 2-Bromo-N-(2-methylbenzyl)propanamide, possesses three key structural features that dictate its potential reactivity and toxicological profile:

  • An α-bromo amide functional group: This is a potent alkylating moiety, suggesting potential for high reactivity, skin and eye corrosion, and sensitization.

  • A propanamide backbone: This core structure influences the compound's physical properties.

  • An N-(2-methylbenzyl) substituent: This aromatic group contributes to the molecule's overall size, lipophilicity, and potential metabolic pathways.

By dissecting the molecule into these components, we can extrapolate a reliable safety profile from well-documented analogs, thereby creating a self-validating system of protocols rooted in chemical first principles.

Predictive Hazard Assessment via Structural Analogy

The cornerstone of our safety protocol is the analysis of hazards presented by similar chemical structures. We will synthesize data from compounds that share the key reactive features of our target molecule.

Analysis of Key Structural Analogs
  • Analog Class 1: α-Bromo Acyl Halides (e.g., 2-Bromo-2-methylpropionyl bromide) : This class is highly informative regarding the reactivity of the α-bromo group. The SDS for 2-Bromo-2-methylpropionyl bromide indicates it is corrosive to skin and eyes, a potential skin sensitizer, and may cause respiratory irritation.[1] It reacts with water and is incompatible with bases, alcohols, and amines.[1]

  • Analog Class 2: Alkyl Bromides (e.g., 2-Bromo-2-methylpropane) : This analog provides insight into the general hazards of alkylating agents and the bromo- functional group. It is classified as a highly flammable liquid and vapor, an irritant to the eyes, respiratory system, and skin, and may have carcinogenic potential.[2]

  • Analog Class 3: N-Substituted Amides : While generally stable, the amide linkage can be susceptible to hydrolysis under strong acidic or basic conditions. The N-benzyl group suggests the compound will have limited water solubility and may undergo metabolic pathways typical of aromatic compounds.

Predicted Physicochemical and Toxicological Data

The following tables summarize the predicted properties and hazard classifications for 2-Bromo-N-(2-methylbenzyl)propanamide based on available data for its isomers and related structures.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information Source/Analog
Molecular Formula C₁₁H₁₄BrNO PubChem[3]
Molecular Weight 256.14 g/mol PubChem[3]
Boiling Point ~393.6 °C (Predicted) ChemicalBook (isomer)[4]
Density ~1.34 g/cm³ (Predicted) ChemicalBook (isomer)[4]

| Solubility | Low in water; Soluble in organic solvents | General amide/benzyl properties |

Table 2: Predicted GHS Hazard Classification

Hazard Class Predicted Category Justification Based on Analogy
Skin Corrosion/Irritation Category 1B or 2 The α-bromo amide moiety is a known irritant and potential corrosive, similar to 2-bromo-2-methylpropionyl bromide.[1]
Serious Eye Damage/Irritation Category 1 Highly likely to cause serious eye damage due to the reactive α-bromo group.[1]
Skin Sensitization Category 1 Alkylating agents are frequently skin sensitizers.[1]
Germ Cell Mutagenicity Category 2 (Suspected) Alkylating agents can interact with DNA; caution is warranted.[1]
Acute Toxicity (Oral/Dermal) Category 4 (Harmful) General toxicity expected from a reactive halogenated organic compound.[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation upon inhalation of dust or aerosol.[1] |

Core Handling Protocols: A Risk-Based Approach

The following protocols are designed to mitigate the predicted hazards. The causality behind each step is explained to foster a deeper understanding of the required safety measures.

The Hierarchy of Controls

Effective safety management prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This hierarchy provides a systematic approach to minimizing exposure.

cluster_0 Hierarchy of Controls for 2-Bromo-N-(2-methylbenzyl)propanamide A Elimination (Not Feasible for Research) B Substitution (Use a less hazardous reagent if possible) A->B C Engineering Controls (Chemical Fume Hood, Ventilated Enclosures) B->C D Administrative Controls (SOPs, Designated Work Areas, Training) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) D->E

Caption: The Hierarchy of Controls prioritizes inherent safety measures.

Mandatory Engineering Controls

All manipulations of 2-Bromo-N-(2-methylbenzyl)propanamide, including weighing, dissolution, and reaction setup, must be performed within a certified chemical fume hood.[1][5]

  • Causality: The fume hood provides the primary barrier of protection. It prevents the inhalation of potentially harmful dusts or aerosols and contains any accidental spills, protecting both the user and the laboratory environment from a potent, reactive chemical.

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the highest potential hazard.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Chemical safety goggles AND a full-face shield. The α-bromo group presents a significant risk of corrosion and irreversible eye damage. Standard safety glasses are insufficient.[1]
Hand Double-gloving with nitrile gloves. Provides protection against incidental contact. For prolonged handling, consult a glove compatibility chart for halogenated organic compounds. Always inspect gloves before use.
Body Flame-retardant laboratory coat. Protects skin from splashes and contamination.

| Respiratory | Not required if handled exclusively in a fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup outside of a hood.[1][2] |

Safe Storage and Handling Workflow

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

node_prep Preparation Verify fume hood certification. Don appropriate PPE. Prepare spill kit. node_handle Handling Weigh solid in fume hood. Add slowly to solvent. Keep container closed. node_prep->node_handle Proceed to node_storage Storage Store in a cool, dry, well-ventilated area. Keep away from bases, oxidizers, amines. Ensure container is tightly sealed. node_handle->node_storage After use node_waste Waste Disposal Segregate into halogenated organic waste. Follow institutional guidelines. Do not dispose down the drain. node_handle->node_waste Dispose of

Caption: Workflow for the safe handling and storage of the compound.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[1]

    • Causality: Bases and nucleophiles like alcohols and amines can react with the α-bromo group, leading to uncontrolled substitution reactions. Oxidizers can cause decomposition.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[5]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Step-by-Step Exposure Protocol
  • General Principle: In all cases of exposure, alert nearby personnel and call for immediate medical assistance. Provide responders with the name of the chemical.

  • Skin Contact:

    • Immediately remove all contaminated clothing, including shoes.

    • Flush the affected skin with copious amounts of water for a minimum of 15 minutes, using a safety shower if the area is large.[6][7]

    • Do not use neutralizing agents. Seek immediate medical attention.

    • Causality: Rapid and prolonged flushing is essential to physically remove the corrosive chemical and mitigate tissue damage.

  • Eye Contact:

    • Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][7]

    • Remove contact lenses if present and easy to do. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

    • Causality: The eyes are extremely sensitive to corrosive agents. Delaying irrigation by even a few seconds can result in permanent damage.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration (use a pocket mask to avoid cross-contamination).[1]

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse the mouth with water. Have the person drink one or two glasses of water to dilute the chemical, if they are conscious and able to swallow.

    • Seek immediate medical attention.

    • Causality: Inducing vomiting can cause the corrosive chemical to pass through the esophagus a second time, increasing the damage.

Spill Response Decision Tree

The response to a spill depends on its size and the immediate risk it poses.

start Spill Occurs is_major Is the spill large? Is there an immediate inhalation hazard? Are you trained to handle it? start->is_major major_spill MAJOR SPILL 1. Alert others and evacuate the area. 2. Call emergency response. 3. Isolate the area. Do not attempt cleanup. is_major->major_spill Yes minor_spill MINOR SPILL 1. Alert others in the immediate area. 2. Ensure you have correct PPE. 3. Cover with inert absorbent (vermiculite, sand). 4. Collect with non-sparking tools. 5. Place in a sealed container for hazardous waste. is_major->minor_spill No

Caption: Decision tree for responding to a chemical spill.

  • Cleanup Materials: Use an inert absorbent material such as vermiculite, sand, or earth.[2][5] Do not use combustible materials like paper towels to absorb the bulk of the spill. Use non-sparking tools for collection.

  • Decontamination: After the spill is collected, decontaminate the area with a suitable solvent and then soap and water, and dispose of all cleanup materials as hazardous waste.

References

  • Sdfine. (n.d.). GHS Safety Data Sheet: 2-BROMO-2-METHYLPROPANE. [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. [Link]

  • University of Tennessee, Knoxville. (n.d.). Emergency Response Protocols - Biosafety Program. [Link]

  • Krishna Solvechem Ltd. (n.d.). Material Safety Data Sheet: 2-bromopropane. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. [Link]

  • PubChem. (n.d.). N-Benzyl-2-bromo-2-methylpropanamide. [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Synthetic Utility of 2-Bromo-N-(2-methylbenzyl)propanamide Precursors

Executive Summary This technical guide analyzes the biological potential, synthetic utility, and safety profile of 2-Bromo-N-(2-methylbenzyl)propanamide and its metabolic precursors.[1] This molecule represents a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological potential, synthetic utility, and safety profile of 2-Bromo-N-(2-methylbenzyl)propanamide and its metabolic precursors.[1] This molecule represents a "privileged scaffold" in medicinal chemistry, serving a dual role: it is both a potent electrophilic "warhead" capable of covalent enzyme inhibition and a critical intermediate in the synthesis of neuroactive amino-acid derivatives (functionalized amino acids) similar to Lacosamide.

This guide is structured for drug discovery professionals, focusing on the transition from reactive alkylating agents to bioactive sodium channel blockers.

Part 1: Structural Analysis & Precursor Chemistry

The molecule of interest is an


-bromoamide  formed by the condensation of an 

-bromo acid halide and a substituted benzylamine. Its biological activity is dictated by two distinct domains:
  • The Electrophilic Core (

    
    -Bromoamide):  A reactive center susceptible to nucleophilic attack by thiols (cysteine proteases) or amines (synthetic derivatization).[1]
    
  • The Lipophilic Tail (2-Methylbenzyl): A steric anchor that governs binding affinity in CNS targets (Voltage-Gated Sodium Channels) and modulates blood-brain barrier (BBB) penetration.[1]

The Precursor Lineage

The biological activity of the target molecule cannot be decoupled from its precursors.

Precursor ComponentChemical RoleBiological Activity / Toxicity
2-Methylbenzylamine Nucleophile (Amine Source)Irritant/Corrosive: Causes severe skin burns.[1] Structurally related to amphetamine precursors but lacks direct psychotropic activity in isolation. Used as a chiral building block for resolving agents.[2]
2-Bromopropionyl Bromide Electrophile (Acylating Agent)Lachrymator/Corrosive: Highly reactive alkylating agent.[1] Direct toxicity via non-specific alkylation of DNA and proteins.
Target: 2-Bromo-N-(2-methylbenzyl)propanamide Intermediate Scaffold Dual Activity: 1. Direct: Cysteine protease inhibitor (Covalent).[1] 2. Indirect:[1] Precursor to anticonvulsant amino-amides.[1]

Part 2: Biological Mechanisms of Action

Direct Activity: Covalent Enzyme Inhibition

The


-bromoamide moiety functions as a "suicide substrate" or irreversible inhibitor for enzymes containing a nucleophilic cysteine in their active site (e.g., Papain, Cathepsins, and certain viral proteases).
  • Mechanism: The enzyme's active site thiolate anion (

    
    ) attacks the 
    
    
    
    -carbon of the propanamide, displacing the bromide ion (
    
    
    ).[1]
  • Result: Formation of a stable thioether bond, permanently disabling the enzyme.

  • Therapeutic Relevance: While non-selective

    
    -haloamides are often too toxic for systemic use, this scaffold is used in antifungal research  (inhibiting fungal proteases) and as a tool compound for activity-based protein profiling (ABPP) .[1]
    
Derivative Activity: Modulation of Voltage-Gated Sodium Channels (VGSCs)

The most significant pharmacological value of this scaffold lies in its conversion to


-amino amides.[1] By displacing the bromine with an amine (e.g., ammonia, methylamine, or methoxyamine), the molecule converts into a structural analog of Lacosamide  (Vimpat).
  • Target: Slow inactivation state of Voltage-Gated Sodium Channels (

    
    , 
    
    
    
    ).
  • SAR Insight: The 2-methylbenzyl group (ortho-substitution) provides steric bulk that often enhances metabolic stability against amidases compared to the unsubstituted benzyl group found in first-generation compounds.

  • Therapeutic Application: Epilepsy (Anticonvulsant), Neuropathic Pain.[1]

Part 3: Visualization of Pathways

Synthesis & Biological Divergence

The following diagram illustrates the synthesis of the target intermediate and its divergence into either a covalent inhibitor or a neuroactive drug.

G Pre1 2-Methylbenzylamine (Nucleophile) Inter 2-Bromo-N-(2-methylbenzyl) propanamide (THE TARGET) Pre1->Inter Acylation (-HBr) Pre2 2-Bromopropionyl Bromide Pre2->Inter Path1 Direct Interaction: Cysteine Proteases Inter->Path1 Thiol Attack Path2 Nucleophilic Substitution (+ R-NH2) Inter->Path2 Amination Prod1 Enzyme-Inhibitor Adduct (Covalent) Path1->Prod1 Irreversible Inhibition Prod2 alpha-Amino Amide (Lacosamide Analog) Path2->Prod2 SN2 Reaction BioAct VGSC Slow Inactivation (Anticonvulsant) Prod2->BioAct Pharmacology

Caption: Divergent utility of the scaffold: Path 1 (Red) leads to covalent enzyme inhibition; Path 2 (Blue) leads to neuroactive anticonvulsants.[1]

Mechanism of Cysteine Protease Inhibition

Mechanism Enz Enzyme Active Site (Cys-SH + His-Im) Act Thiolate Anion (Cys-S-) Enz->Act Deprotonation by Histidine TS Tetrahedral/Transition State Act->TS Nucleophilic Attack on alpha-Carbon Target alpha-Bromoamide (Electrophile) Target->TS Final Alkylated Enzyme (Irreversible) TS->Final Bromide Leaving Group Displacement

Caption: Mechanism of covalent inhibition. The alpha-bromo group acts as a leaving group upon attack by the catalytic cysteine.[1]

Part 4: Experimental Protocols

Synthesis of 2-Bromo-N-(2-methylbenzyl)propanamide

Note: This reaction is exothermic.[1] Strict temperature control is required to prevent bis-acylation.

  • Reagents: 2-Methylbenzylamine (1.0 eq), 2-Bromopropionyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).[1]

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-methylbenzylamine and TEA in DCM. Cool to 0°C in an ice bath.

    • Add 2-bromopropionyl bromide dropwise over 30 minutes. Maintain internal temp < 5°C.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Quench: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

      
      , then Brine.
      
    • Purification: Dry organic layer over

      
      , concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
      
  • Validation:

    
    -NMR should show a doublet for the 
    
    
    
    -proton (~4.5 ppm) and a multiplet for the benzyl protons.[1]
In Vitro Cysteine Protease Inhibition Assay (Papain Model)

To verify the "warhead" activity of the precursor.

  • Buffer: 50 mM Sodium Phosphate, pH 6.5, 2 mM EDTA, 5 mM DTT (DTT is critical to activate the enzyme, but excess can react with the inhibitor; keep pre-incubation short).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Protocol:

    • Incubate Papain (10 nM) with varying concentrations of 2-Bromo-N-(2-methylbenzyl)propanamide (0.1

      
      M – 100 
      
      
      
      M) for 15 minutes at 25°C.
    • Add Substrate (20

      
      M).
      
    • Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Plot residual enzyme activity vs. inhibitor concentration to determine

    
     or 
    
    
    
    for covalent inhibitors.

Part 5: Safety & Toxicology[1]

WARNING: This molecule is a potent alkylating agent.[1]

  • Genotoxicity: Alpha-haloamides can alkylate DNA bases.[1] All handling must occur in a fume hood.

  • Skin/Eye: Corrosive.[1] The 2-methylbenzylamine precursor is a severe skin irritant; the bromo-derivative is a potential sensitizer.

  • Disposal: Quench all waste with an amine solution (e.g., 10% ammonia in methanol) to convert the reactive bromide to the safer amino-amide derivative before disposal.[1]

References

  • Kohn, H., et al. (2010).[1][3] The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide (Lacosamide).[1][4] Journal of Medicinal Chemistry.[3]

  • Choi, D., Stables, J.P., & Kohn, H. (1996).[5] Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives.[1][4][6] Bioorganic & Medicinal Chemistry.[1][2][7]

  • Verma, S., et al. (2016).[1] Cysteine proteases: Modes of activation and future prospects as pharmacological targets.[7][8] Frontiers in Pharmacology.

  • PubChem Compound Summary. (2025). N-Benzyl-2-bromo-2-methylpropanamide (Related Structure).[1] National Library of Medicine.

  • Observatório de la Economía Latinoamericana. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide derivatives.[9][10]

Sources

Foundational

An Authoritative Guide to the Experimental Determination of Melting and Boiling Points for 2-Bromo-N-(2-methylbenzyl)propanamide

< Abstract This technical guide provides a comprehensive framework for the empirical determination of the melting and boiling points of 2-Bromo-N-(2-methylbenzyl)propanamide. In the absence of established experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive framework for the empirical determination of the melting and boiling points of 2-Bromo-N-(2-methylbenzyl)propanamide. In the absence of established experimental data in the public domain, this document serves as a critical resource for researchers, scientists, and drug development professionals. It outlines the foundational principles, detailed experimental protocols, and self-validating system requirements necessary for generating accurate and reliable physical property data. The guide begins by contextualizing computationally predicted values and proceeds to detail authoritative, step-by-step methodologies for laboratory determination, including instrument calibration, melting point analysis via the capillary method, and micro-boiling point determination. Emphasis is placed on the causality behind experimental choices and the importance of orthogonal validation methods such as thermogravimetric analysis (TGA).

Introduction

2-Bromo-N-(2-methylbenzyl)propanamide is a substituted amide whose physical properties are crucial for its handling, purification, formulation, and overall integration into drug discovery and development workflows. Accurate melting and boiling point data are fundamental parameters that inform material purity, stability, and physical state under varying conditions. A thorough literature search reveals a lack of empirically determined values for this specific compound, necessitating a reliable methodology for its characterization.

This guide provides not just a set of procedures, but a logical and scientifically grounded approach to obtaining these critical data points. We will first examine the predicted properties based on its molecular structure and then detail the rigorous experimental protocols required to establish definitive values, ensuring data integrity and reproducibility.

Section 1: In Silico Prediction and Structural Analysis

Before undertaking experimental work, it is instructive to analyze the molecular structure of 2-Bromo-N-(2-methylbenzyl)propanamide and review computationally predicted properties. These predictions, while not a substitute for empirical data, provide a valuable starting point for experimental design.

Molecular Structure: C₁₁H₁₄BrNO

The key structural features influencing the melting and boiling points are:

  • Secondary Amide Group (-CONH-): This is the most significant contributor. The presence of a hydrogen atom on the nitrogen allows for strong intermolecular hydrogen bonding, which requires substantial energy to overcome during phase transitions.[1][2] This typically results in significantly higher melting and boiling points compared to non-hydrogen bonding analogues.[1][3]

  • Molecular Weight (256.14 g/mol ): A higher molecular weight generally leads to stronger van der Waals forces, contributing to higher melting and boiling points.[4]

  • Bromine Atom: The electronegative bromine atom introduces a significant dipole moment, enhancing dipole-dipole interactions between molecules.

  • Aromatic Ring and Alkyl Groups: These bulky groups contribute to the overall molecular size and surface area, influencing intermolecular forces.

Predicted Physicochemical Properties

Computational models, such as those used in the US EPA's EPI Suite™ and ACD/Labs Percepta, provide estimations based on quantitative structure-property relationships (QSPR).[5][6][7] These tools use large datasets of known compounds to predict the properties of novel structures.[8][9]

PropertyPredicted ValuePrediction Method/Source
Melting Point 97.2 °CEPI Suite™ (MPBPWIN™ v1.43)
Boiling Point 358.9 °CEPI Suite™ (MPBPWIN™ v1.43)
logP (Octanol-Water Partition Coefficient) 2.89ACD/Percepta

Disclaimer: These values are estimations and must be confirmed by empirical measurement. They are presented here to provide an expected range for experimental setup.

The diagram below illustrates the relationship between the molecule's structural features and their expected impact on its physical properties.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting Prep1 Dry the sample thoroughly Prep2 Pulverize to a fine powder Prep1->Prep2 Prep3 Load 2-3 mm into capillary tube Prep2->Prep3 Prep4 Pack sample tightly by tapping Prep3->Prep4 Measure1 Place capillary in calibrated apparatus Prep4->Measure1 Measure2 Heat rapidly to ~20°C below predicted MP Measure1->Measure2 Measure3 Reduce heating rate to 1-2°C/min Measure2->Measure3 Measure4 Record T1: First liquid droplet appears Measure3->Measure4 Measure5 Record T2: All solid has liquefied Measure4->Measure5 Analysis1 Report observed range (T1 - T2) Measure5->Analysis1 Analysis2 Apply thermometer correction from calibration curve Analysis1->Analysis2 Analysis3 Report corrected melting point range Analysis2->Analysis3 Analysis4 Repeat for n=3 and report mean ± SD Analysis3->Analysis4 Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis & Reporting Setup1 Add ~0.2 mL of sample to a small test tube Setup2 Place a melting point capillary (sealed end up) into the sample Setup1->Setup2 Setup3 Attach the assembly to a thermometer Setup2->Setup3 Setup4 Immerse in a heating bath (e.g., Thiele tube with mineral oil) Setup3->Setup4 Measure1 Heat the bath at 5-10°C/min Setup4->Measure1 Measure2 Observe initial bubbles (expelled air) Measure1->Measure2 Measure3 Observe a rapid, continuous stream of bubbles from the capillary Measure2->Measure3 Measure4 Remove heat source Measure3->Measure4 Measure5 Record temperature the moment the bubble stream stops and liquid enters the capillary Measure4->Measure5 Analysis1 Record the atmospheric pressure Measure5->Analysis1 Analysis2 Apply thermometer correction Analysis1->Analysis2 Analysis3 Report corrected boiling point at observed pressure Analysis2->Analysis3 Analysis4 Repeat for n=3 and report mean ± SD Analysis3->Analysis4

Sources

Protocols & Analytical Methods

Method

Procedures for converting 2-Bromo-N-(2-methylbenzyl)propanamide into amino acid derivatives

Application Note: High-Fidelity Synthesis of Amino Acid Derivatives from 2-Bromo-N-(2-methylbenzyl)propanamide Executive Summary This application note details the synthetic protocols for converting 2-Bromo-N-(2-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Amino Acid Derivatives from 2-Bromo-N-(2-methylbenzyl)propanamide

Executive Summary

This application note details the synthetic protocols for converting 2-Bromo-N-(2-methylbenzyl)propanamide (Compound 1 ) into


-amino acid amide derivatives. This scaffold is a critical intermediate in the development of neuroactive agents, structurally related to the anticonvulsant Lacosamide  (Vimpat®).

The transformation involves the nucleophilic substitution of the


-bromide with nitrogenous nucleophiles.[1][2] While conceptually simple, this reaction competes with 

-elimination (dehydrohalogenation) to form the acrylamide byproduct. This guide presents two optimized pathways:
  • The Azide-Reduction Route (Method A): The gold standard for synthesizing primary amines (Alanine analogs) with high chemoselectivity.

  • Direct Aminolysis (Method B): A scalable protocol for generating N-alkylated amino acid derivatives (e.g., N-methylalanine analogs).

Chemical Strategy & Mechanistic Insight

Substrate Analysis

Compound 1 is a secondary


-bromoamide. The electrophilic 

-carbon is susceptible to

attack, but the adjacent carbonyl group increases the acidity of the

-proton, making the substrate prone to

elimination under basic conditions.
  • Target Product: N-(2-methylbenzyl)alaninamide derivatives.

  • Key Challenge: Suppression of the elimination product, N-(2-methylbenzyl)acrylamide .

  • Steric Influence: The ortho-methyl group on the benzyl ring creates significant steric bulk, which can impede nucleophilic approach and reduce solubility in non-polar solvents.

Reaction Pathways

The choice of nucleophile and solvent dictates the ratio of Substitution (


) to Elimination (

).
  • Path A (Azide): The azide ion (

    
    ) is a powerful nucleophile with low basicity (
    
    
    
    for
    
    
    ), heavily favoring substitution over elimination.[3]
  • Path B (Amines): Primary and secondary amines are moderately basic. To favor substitution, high nucleophile concentrations and polar aprotic solvents are employed to stabilize the transition state.

ReactionPathways Start 2-Bromo-N-(2-methylbenzyl) propanamide (1) Azide Intermediate: 2-Azido-amide Start->Azide NaN3, DMF (Method A) AlkylAmine Target B: N-Alkyl-N-(2-methylbenzyl) alaninamide Start->AlkylAmine R-NH2 (excess) Low Temp (Method B) Elimination Byproduct: N-(2-methylbenzyl) acrylamide Start->Elimination Strong Base / Heat (Side Reaction) PrimaryAmine Target A: N-(2-methylbenzyl) alaninamide Azide->PrimaryAmine H2, Pd/C Reduction

Figure 1: Reaction pathways for the amination of


-bromoamides. Path A (Blue) is preferred for primary amines; Path B (Green) for secondary amines.

Experimental Protocols

Method A: Synthesis of Primary Amines via Azide Displacement

Best for: High-purity synthesis of N-(2-methylbenzyl)alaninamide.

Reagents:

  • Sodium Azide (

    
    ) [Caution: Toxic, Shock Sensitive]
    
  • Dimethylformamide (DMF) or DMSO (Anhydrous)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    

Step 1: Azidation

  • Dissolution: Dissolve 10.0 mmol of Compound 1 in 20 mL of anhydrous DMF.

  • Addition: Add 1.5 equivalents (15.0 mmol) of Sodium Azide (

    
    ) in a single portion.
    
  • Reaction: Stir the suspension at ambient temperature (20-25°C) for 4-6 hours. Note: Heating >50°C increases the risk of elimination.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The bromide (

    
    ) converts to the azide (
    
    
    
    ).
  • Workup: Pour the mixture into 100 mL of ice-water. The organic azide typically precipitates as a white/off-white solid. Filter, wash with water, and dry under vacuum.[4]

    • Yield Expectation: 85-95%

Step 2: Reduction (Hydrogenation)

  • Setup: Dissolve the crude azide in Methanol (30 mL). Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure) for 2-4 hours.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Salt Formation: Redissolve the residue in minimal ethanol and add 1.2 eq of HCl in dioxane to precipitate the hydrochloride salt.

Method B: Direct Aminolysis for N-Alkyl Derivatives

Best for: Synthesis of N-methyl or N-ethyl analogs.

Reagents:

  • Alkylamine (e.g., Methylamine 2M in THF)

  • Potassium Carbonate (

    
    )
    
  • Tetrahydrofuran (THF)[4]

Protocol:

  • Preparation: Suspend Compound 1 (5.0 mmol) and powdered

    
     (1.0 eq) in THF (15 mL).
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature suppresses elimination.

  • Amine Addition: Add the alkylamine solution (3.0 - 5.0 equivalents) dropwise.

  • Reaction: Allow to warm to room temperature slowly and stir for 12-16 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Extraction: Dissolve residue in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    .

Data Presentation & Analysis

The following table summarizes expected outcomes based on nucleophile choice.

ParameterMethod A (Azide)Method B (Direct Amine)
Target Product Primary Amine (

)
Secondary Amine (

)
Key Reagent

then


(Excess)
Major Byproduct None (Trace Elimination)Acrylamide (<10%), Dialkylated Amine
Typical Yield > 85% (2 steps)60-75%
Stereochemistry Inversion (

)
Inversion (

)

Analytical Checkpoints (NMR):

  • Starting Material (Bromide):

    
     ppm (q, 1H, 
    
    
    
    -CH-Br).
  • Product (Amine): The

    
    -proton shifts upfield to 
    
    
    
    ppm.
  • Byproduct (Acrylamide): Look for alkene signals at

    
     ppm (multiplets).
    

Troubleshooting & Optimization

Problem: High levels of Elimination Product (Acrylamide).

  • Cause: Reaction temperature too high or base too strong.

  • Solution: Lower temperature to 0°C or -10°C. Switch solvent to Acetonitrile (polar aprotic favors

    
    ).
    

Problem: Incomplete Conversion.

  • Cause: Steric hindrance from the 2-methylbenzyl group.

  • Solution: Increase reaction time (up to 24h) rather than temperature. Use a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive

    
    -iodo intermediate in situ.
    

Workflow Diagram:

WorkupFlow Reaction Reaction Mixture (Crude) Quench Quench with Water/Brine Reaction->Quench Extraction Extract into EtOAc/DCM Quench->Extraction Wash Wash: 1. NaHCO3 (Base) 2. Brine Extraction->Wash Drying Dry (Na2SO4) & Concentrate Wash->Drying Purification Purification: Recrystallization (EtOH/Et2O) or Column Chromatography Drying->Purification

Figure 2: Standard workup procedure for isolation of amino acid amides.[4]

References

  • Choi, D., et al. (2014). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Bioorganic & Medicinal Chemistry. Link

  • Master Organic Chemistry. (2018). "The Azide Ion Is A Great Nucleophile In SN2 Reactions." MasterOrganicChemistry.com. Link

  • Vertex Pharmaceuticals. (2010).[5] "Process for the preparation of Lacosamide." US Patent 8,809,585. Link

  • Chemistry Steps. (2023). "Nucleophilic Substitution of

    
    -Haloamides." ChemistrySteps.com. Link
    

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis side reactions of 2-Bromo-N-(2-methylbenzyl)propanamide

Topic: Minimizing Hydrolysis Side Reactions of 2-Bromo-N-(2-methylbenzyl)propanamide Case ID: TECH-8842-HB Status: Open for Review Introduction: The Stability Paradox Welcome to the Technical Support Center. You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Side Reactions of 2-Bromo-N-(2-methylbenzyl)propanamide Case ID: TECH-8842-HB Status: Open for Review

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed yield loss, impurity formation (specifically the


-hydroxy impurity or amide cleavage products), or instability during the scale-up of 2-Bromo-N-(2-methylbenzyl)propanamide .

This molecule presents a classic "stability paradox" in organic synthesis:

  • The Amide Bond: Generally stable, but destabilized here by the electron-withdrawing

    
    -bromo group.
    
  • The

    
    -Bromo Group:  Highly reactive toward nucleophilic substitution (
    
    
    
    ), including attack by water (hydrolysis) or the amide oxygen itself (Neighboring Group Participation).

This guide moves beyond standard protocols to address the mechanistic root causes of hydrolysis and provides self-validating workflows to minimize them.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My HPLC shows a rising peak at RRT ~0.8 during aqueous workup. Is this amide hydrolysis?

Diagnosis: Likely, but it is more probable that you are seeing


-bromo hydrolysis  first.
  • The Issue: The

    
    -bromo group is labile. In the presence of water and heat (exothermic quenching), water displaces the bromine to form 2-hydroxy-N-(2-methylbenzyl)propanamide .
    
  • The Fix:

    • Temperature: Maintain quench temperature

      
      C.
      
    • pH Control: Avoid strong hydroxide bases (NaOH/KOH). The hydroxide ion is a potent nucleophile that rapidly displaces the bromide. Use mild buffering agents (e.g., saturated

      
       or phosphate buffer pH 6-7) for neutralization.
      
    • Speed: Minimize the residence time of the organic phase in contact with the aqueous phase.

Q2: I am seeing 2-methylbenzylamine in my final product. Why is the amide bond cleaving?

Diagnosis: This indicates Amide Hydrolysis , likely catalyzed by extreme pH or intramolecular assistance.

  • The Cause: The electron-withdrawing nature of the

    
    -bromine atom creates a significant inductive effect (-I), making the carbonyl carbon highly electrophilic. This makes the amide bond significantly more susceptible to hydrolysis than a standard alkyl amide.
    
  • The Fix:

    • Acid Scavenging: If synthesizing from acid bromide, ensure your HBr scavenger (e.g., Triethylamine or DIPEA) is sufficient. Residual acid catalyzes amide cleavage.

    • Moisture Control: Ensure reaction solvents (DCM, THF, or Toluene) are anhydrous (

      
       water).
      
Q3: The product degrades during vacuum drying. What is happening?

Diagnosis: Thermal degradation via Neighboring Group Participation (NGP) .

  • The Mechanism: Upon heating, the amide oxygen can attack the

    
    -carbon, displacing the bromide to form an unstable imino-lactone (oxazolinone) intermediate. This intermediate reacts rapidly with trace moisture in the air to cleave or hydrolyze.
    
  • The Fix:

    • Drying: Use a vacuum desiccator with

      
       at ambient temperature. Do not  heat above 
      
      
      
      C during drying.

Module 2: Mechanistic Deep Dive (The "Why")

To solve the problem, we must visualize the enemy. The degradation is not random; it follows specific electronic pathways.

The Inductive Destabilization Effect

In a standard amide, the nitrogen lone pair donates density to the carbonyl (


), stabilizing the bond (resonance). In 2-Bromo-N-(2-methylbenzyl)propanamide :
  • The Bromine atom is electronegative.

  • It pulls electron density away from the

    
    -carbon and the adjacent carbonyl.
    
  • Result: The carbonyl carbon becomes more positive (more electrophilic), lowering the energy barrier for water to attack and cleave the amide bond.

Pathway Visualization

The following diagram maps the competing degradation pathways you must control.

HydrolysisPathways Fig 1. Competing Degradation Pathways: Direct Hydrolysis vs. NGP Start 2-Bromo-N-(2-methylbenzyl) propanamide Path1_Inter Tetrahedral Intermediate Start->Path1_Inter H2O / H+ or OH- (Amide Attack) Path2_Inter Oxazolinone Intermediate (NGP) Start->Path2_Inter Intramolecular Cyclization (Heat) Product_Hydroxy 2-Hydroxy-N-(2-methylbenzyl) propanamide Start->Product_Hydroxy Direct Sn2 (OH-) Product_Amine 2-Methylbenzylamine (Cleavage Product) Path1_Inter->Product_Amine Collapse Product_Acid 2-Bromopropanoic Acid Path1_Inter->Product_Acid Collapse Path2_Inter->Product_Hydroxy + H2O

Module 3: Experimental Protocols

Protocol A: Hydrolysis-Resistant Synthesis

Objective: Synthesize the target with <0.5% hydrolysis impurities.

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or TolueneNon-polar solvents suppress charge separation in the transition state, slowing solvolysis.
Water Content KF < 0.05%Stoichiometric limitation of hydrolysis.
Base DIPEA or

Avoids hydroxide generation. DIPEA is sterically hindered, preventing nucleophilic attack on the

-Br.
Temperature

C to

C
Kinetic control. Suppresses the activation energy required for NGP cyclization.

Step-by-Step:

  • Charge 2-methylbenzylamine (1.0 eq) and DIPEA (1.1 eq) into anhydrous DCM under

    
    .
    
  • Cool to

    
    C.
    
  • Add 2-bromopropionyl bromide (1.05 eq) dropwise over 60 minutes. Note: Rapid addition causes localized heating and immediate degradation.

  • Monitor via TLC/HPLC. Reaction is typically complete within 1-2 hours.

Protocol B: The "Flash" Workup

Objective: Remove salts without allowing time for aqueous degradation.

  • Quench: Pour reaction mixture into cold (

    
    C) 5% Citric Acid or diluted 
    
    
    
    . Avoid strong mineral acids.
  • Separate: Immediately separate phases.

  • Wash: Wash organic layer once with cold saturated

    
     (removes unreacted acid bromide) and once with Brine.
    
  • Dry: Dry over

    
     for max 15 minutes. Filter immediately.
    
  • Concentrate: Rotary evaporate at bath temp

    
    C.
    

Module 4: Decision Support System

Use this logic flow to determine the root cause of impurities in your specific batch.

TroubleshootingTree Fig 2. Impurity Root Cause Analysis Flowchart Start Start: Impurity Detected CheckType Identify Impurity via LC-MS Start->CheckType IsHydroxy Impurity is Alpha-Hydroxy Amide? CheckType->IsHydroxy M+ = M(prod) - Br + OH IsCleavage Impurity is Amine + Acid? CheckType->IsCleavage M+ = Amine Mass CheckBase Check Base Used IsHydroxy->CheckBase Action1 Switch from NaOH/KOH to DIPEA/K2CO3 CheckBase->Action1 Strong Base Used Action2 Reduce Quench Temp to < 5°C CheckBase->Action2 Mild Base Used CheckWater Check Solvent KF IsCleavage->CheckWater Action3 Dry Solvents (KF < 0.05%) CheckWater->Action3 High Water Action4 Check Acid Scavenger Stoichiometry CheckWater->Action4 Low Water

References

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from

  • National Institutes of Health (NIH). (2021). 2-Bromo-N-(2-methylphenyl)propanamide | CID 86865. PubChem.[1] Retrieved from

  • Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. Retrieved from

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from

Sources

Optimization

Optimizing temperature and pressure for 2-Bromo-N-(2-methylbenzyl)propanamide crystallization

Technical Support Center: Crystallization Optimization for 2-Bromo-N-(2-methylbenzyl)propanamide Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: CRY-OPT-2Br-MBP Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization for 2-Bromo-N-(2-methylbenzyl)propanamide

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: CRY-OPT-2Br-MBP

Executive Summary

You are working with 2-Bromo-N-(2-methylbenzyl)propanamide , a lipophilic amide likely serving as an intermediate for pharmaceutical synthesis (analogous to local anesthetics or functionalized benzylamides like Lacosamide precursors).

This molecule presents specific challenges:

  • Oiling Out (Liquid-Liquid Phase Separation): The 2-methylbenzyl group adds lipophilicity, while the amide bond creates strong intermolecular hydrogen bonding. If the melting point is depressed by impurities, the compound will separate as an oil rather than a crystal.[1][2][3]

  • Thermal Instability: The secondary alkyl bromide is susceptible to elimination (forming acrylamides) or hydrolysis at elevated temperatures.

  • Compressibility: Amide crystals often form needles or plates that pack tightly, making filtration pressure a critical variable.

This guide provides the protocols to optimize Temperature (thermodynamics) and Pressure (kinetics/processing) for this specific entity.

Part 1: Thermodynamic Control (Temperature)

Temperature is your primary lever for Yield and Polymorph control.

The Solubility Curve & Metastable Zone

For benzylamides, solubility does not decrease linearly; it often drops precipitously below a specific threshold (typically 40°C–50°C in toluene/heptane systems).

  • The Danger Zone: If you cool too fast, the solution enters the "Labile Zone" where spontaneous nucleation occurs. For this compound, this often results in oiling out rather than crystallization.[1][2][3]

  • The Target: You must operate in the Metastable Zone Width (MSZW) —supersaturated enough to grow crystals on seeds, but not enough to trigger oiling.

Optimization Protocol:

Parameter Recommended Setting Scientific Rationale
Dissolution T 60°C – 65°C Sufficient to dissolve, but below the degradation threshold of the alkyl bromide.
Seeding T 45°C – 50°C Add 0.5 wt% seeds before the solution becomes cloudy. This bypasses the energy barrier for nucleation.
Cooling Rate 0.2°C/min (Linear) Slow cooling prevents the "crash" that leads to oil/impurity inclusion.

| Final T | 0°C – 5°C | Maximizes yield. Amides have low solubility in cold non-polar solvents. |

Troubleshooting: "Why is it Oiling Out?"

Symptom: The solution turns milky/opaque, and oil droplets form on the reactor walls or stirrer. Root Cause: The synthesis impurities have lowered the melting point of your solid below the temperature of the solution.[1][3]

Corrective Action (The "Temperature Swing" Method):

  • Re-heat the mixture until the oil re-dissolves (usually +10°C above the oiling point).

  • Add Anti-solvent (e.g., Heptane) very slowly at this higher temperature to lower solubility without cooling.

  • Seed immediately.

  • Cool slowly. The presence of seed crystals provides a surface for the oil to deposit onto as an ordered solid, rather than an amorphous liquid.

Part 2: Kinetic Control (Pressure)

In this context, "Pressure" refers to two distinct unit operations: Vacuum Crystallization (Evaporative) and Filtration Pressure .

Vacuum Level during Concentration

If you are concentrating the reaction mixture to induce crystallization (removing DCM or Ethyl Acetate):

  • Risk: High vacuum leads to rapid solvent evaporation

    
     rapid cooling 
    
    
    
    uncontrolled supersaturation
    
    
    Oiling Out.
  • Optimization:

    • Maintain pressure at 150–200 mbar (moderate vacuum).

    • Do not strip to dryness. Exchange solvent to a higher boiling anti-solvent (e.g., Toluene) under constant volume distillation.

Filtration Pressure Differential ( )

Amide crystals (needles) form compressible filter cakes.

  • High Pressure (>2 bar): Compresses the cake, sealing the pores. Filtration stops.

  • Optimization: Use a "Step-Up" Pressure Profile.

    • 0–5 mins: Gravity drain or low vacuum (0.2 bar). Allow the cake to form a structure.

    • 5+ mins: Gradually increase pressure to 1.0–1.5 bar to dry the cake.

Part 3: Visualized Workflows

Workflow 1: Optimized Crystallization Process

This diagram illustrates the critical decision points to avoid oiling out.

CrystallizationProcess Start Crude Reaction Mixture (in DCM/EtOAc) Swap Solvent Swap (Distill to Toluene under Vacuum) Start->Swap Check Check Clarity at 60°C Swap->Check Seed Add Seeds (0.5 wt%) at 45-50°C Check->Seed Clear Solution Oil ERROR: Oiling Out (Liquid Phase Separation) Check->Oil Cloudy/Oily Cool Linear Cooling Ramp (0.2°C/min to 5°C) Seed->Cool Filter Pressure Filtration (Step-up Profile) Cool->Filter Reheat Reheat to Dissolve (+10°C) Add Anti-solvent slowly Oil->Reheat Reheat->Seed Oil Dissolved

Caption: Step-by-step process flow emphasizing the critical seeding window to prevent liquid-liquid phase separation (oiling out).

Part 4: Technical FAQs

Q1: My product purity is stuck at 98%. How do I remove the des-bromo impurity? A: The "des-bromo" or unreacted starting material often co-crystallizes because the lattice structures are similar.

  • Solution: You need a "Digestion" (Ostwald Ripening) step. After cooling to 5°C, hold the slurry for 4–6 hours. Then, heat it back to 20°C and cool to 5°C again. This thermal cycling dissolves the smaller, impure crystals and redeposits the material onto the larger, purer crystals.

Q2: The filter cake is sticky and takes hours to dry. Why? A: This indicates trapped solvent within the crystal lattice or amorphous material (oiled out product) coating the crystals.

  • Diagnostic: Check the crystal habit under a microscope. If you see agglomerated spheres instead of distinct needles/plates, you oiled out.

  • Fix: Wash the cake with cold heptane (anti-solvent) to displace the sticky toluene mother liquor. Apply nitrogen sweep (convective drying) rather than just vacuum, as amides hold solvent tenaciously.

Q3: Can I use water as an anti-solvent? A: Avoid. While 2-Bromo-N-(2-methylbenzyl)propanamide is insoluble in water, the 2-bromo group is sensitive to hydrolysis, especially if any residual base (from the synthesis) is present. Water also promotes rapid, uncontrolled precipitation (oiling) due to the high polarity difference. Stick to Toluene/Heptane or EtOAc/Hexane systems.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for MSZW and Oiling Out thermodynamics).
  • Gurunadham, G., & Raju, R. M. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083.[4] Link (Describes analogous benzylamide crystallization and purification challenges).

  • BenchChem. (2025).[3] Addressing "oiling out" issues during amide crystallization. Link (General troubleshooting for lipophilic amides).

  • U.S. Patent 5,773,475. (1998).[5] Anticonvulsant enantiomeric amino acid derivatives. Link (Foundational patent describing the synthesis and purification of N-benzyl propanamide derivatives).

Sources

Troubleshooting

Reducing impurity profiles in large-scale 2-Bromo-N-(2-methylbenzyl)propanamide production

Technical Support Center: 2-Bromo-N-(2-methylbenzyl)propanamide A Guide to Reducing Impurity Profiles in Large-Scale Production Welcome to the technical support center for the synthesis and purification of 2-Bromo-N-(2-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N-(2-methylbenzyl)propanamide

A Guide to Reducing Impurity Profiles in Large-Scale Production

Welcome to the technical support center for the synthesis and purification of 2-Bromo-N-(2-methylbenzyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize large-scale production, focusing on the critical aspect of impurity profile reduction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your synthesis campaigns.

Part 1: Understanding the Synthesis and Potential Impurities

The synthesis of 2-Bromo-N-(2-methylbenzyl)propanamide is typically achieved via the nucleophilic acyl substitution of 2-bromopropionyl bromide with 2-methylbenzylamine.[1][2] While straightforward in principle, scaling up this reaction introduces challenges related to reaction control, heat management, and workup efficiency, all of which can lead to the formation of various impurities.

An impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API).[3][4] Understanding the potential sources of these impurities is the first step toward controlling them.

Diagram: Synthetic Pathway and Impurity Formation

cluster_reaction Primary Reaction SM1 2-Bromopropionyl Bromide Product 2-Bromo-N-(2-methylbenzyl)propanamide (Target Product) SM1->Product + 2-Methylbenzylamine (Amidation) Imp2 2-Bromopropionic Acid (Hydrolysis Product) SM1->Imp2 + H2O (Hydrolysis) SM2 2-Methylbenzylamine SM2->Product Imp3 Di-acylated Amine (Side Product) SM2->Imp3 + Excess SM1 Imp1 Unreacted 2-Methylbenzylamine Imp4 Degradation Products Product->Imp4 Light / Heat / Air

Caption: Synthesis pathway and common impurity sources.

Table 1: Common Impurities and Their Origins
Impurity NameLikely OriginRecommended Analytical Technique
Unreacted 2-MethylbenzylamineIncomplete reaction; incorrect stoichiometry.HPLC, GC-MS, TLC
2-Bromopropionic AcidHydrolysis of 2-bromopropionyl bromide during reaction or workup.[5][6]HPLC, LC-MS, Ion Chromatography
N,N-bis(2-bromopropionyl)-2-methylbenzylamineOver-acylation of the primary amine.LC-MS, HPLC
Unidentified Colored ImpuritiesDegradation of the product or reactants; residual acidic byproducts (HBr).[7]HPLC-UV/Vis, LC-MS
Residual SolventsTrapped solvents from reaction or purification steps.GC-Headspace[3]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during large-scale production.

Q1: My final product has a high level of unreacted 2-methylbenzylamine. What went wrong and how can I fix it?

A1: This is a common issue when scaling up, often pointing to suboptimal reaction conditions or stoichiometry.

  • Causality:

    • Incorrect Stoichiometry: An insufficient charge of the acylating agent (2-bromopropionyl bromide) will naturally leave the amine unreacted.

    • Poor Mass Transfer: On a large scale, inefficient mixing can create "hot spots" or localized areas of high reactant concentration, leading to incomplete conversion in other areas of the reactor.

    • Slow Reaction Rate: If the reaction temperature is too low, the rate may be too slow to go to completion within the allotted time.

  • Troubleshooting Steps:

    • Stoichiometric Adjustment: Ensure 2-bromopropionyl bromide is used in a slight molar excess (e.g., 1.05 to 1.1 equivalents). The excess is reactive and can be easily quenched and removed during the aqueous workup.

    • Controlled Addition: Add the 2-bromopropionyl bromide solution dropwise to the stirred solution of 2-methylbenzylamine at a controlled temperature (e.g., 0-5 °C).[1] This maintains a low concentration of the acylating agent, promoting the desired mono-acylation and allowing for better heat management.

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by taking aliquots and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][7] The reaction is complete when the starting amine spot/peak is no longer visible.

    • Improve Agitation: Ensure the reactor's impeller design and stirring speed are adequate for the batch size to maintain a homogenous mixture.

Q2: After workup, my crude product is contaminated with an acidic impurity, likely 2-bromopropionic acid. How can I prevent this and remove it?

A2: This impurity arises from the hydrolysis of the highly reactive 2-bromopropionyl bromide.[8]

  • Causality:

    • Moisture Contamination: Using wet solvents or glassware introduces water, which rapidly hydrolyzes the acyl bromide.

    • Inefficient Workup: Failure to neutralize and remove the acidic byproduct (HBr) and the hydrolysis product (2-bromopropionic acid) during the workup phase.

  • Troubleshooting & Removal Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents for the reaction.[9] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

    • Quenching: Once the reaction is complete, quench any remaining 2-bromopropionyl bromide by slowly adding the reaction mixture to a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Aqueous Wash Protocol:

      • After quenching and phase separation, wash the organic layer sequentially with:

        • 1 M HCl (to remove any unreacted amine).

        • Saturated aqueous NaHCO₃ solution (to remove 2-bromopropionic acid and HBr).[10]

        • Brine (saturated NaCl solution) to break emulsions and remove bulk water.[9]

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

Q3: My isolated product is an oil or fails to crystallize properly, even though NMR suggests it's mostly the correct compound. What should I do?

A3: The presence of even minor impurities can significantly inhibit crystallization, a phenomenon known as eutectic formation.

  • Causality:

    • "Crystallization Inhibitors": Small amounts of unreacted starting materials, side-products, or residual solvents can disrupt the crystal lattice formation.[7]

  • Troubleshooting Steps:

    • Chromatographic Purification: The most robust solution is to purify a portion of the crude oil via flash column chromatography to isolate the pure compound.[7][11] This removes the impurities that are preventing crystallization. The highly pure material obtained can then be used as seed crystals for the bulk batch.

    • Solvent Screening for Recrystallization: Systematically screen for a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures.[7] Good starting points for amides include ethanol, acetonitrile, or mixed systems like ethyl acetate/hexanes.[12]

    • Anti-Solvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until persistent cloudiness is observed. Warm slightly to redissolve, then allow to cool slowly.[7]

Diagram: Troubleshooting Decision Workflow

Start Analyze Crude Product (HPLC, TLC, NMR) Impurity_Type What is the major impurity? Start->Impurity_Type SM_Amine Unreacted 2-Methylbenzylamine Impurity_Type->SM_Amine Acid_Imp Acidic Impurity (e.g., 2-Bromopropionic Acid) Impurity_Type->Acid_Imp Oily_Product Product is Oily / Fails to Crystallize Impurity_Type->Oily_Product Other_Imp Other/Unknown Impurity Impurity_Type->Other_Imp Sol_Amine Action: 1. Check Stoichiometry (Use slight excess of Acyl Bromide). 2. Improve Mixing. 3. Monitor reaction to completion (TLC/HPLC). SM_Amine->Sol_Amine Sol_Acid Action: 1. Use Anhydrous Conditions. 2. Perform Aqueous Base Wash (e.g., NaHCO3). 3. Ensure thorough workup. Acid_Imp->Sol_Acid Sol_Oily Action: 1. Purify via Flash Chromatography. 2. Screen for Recrystallization Solvents. 3. Attempt Anti-Solvent Crystallization. Oily_Product->Sol_Oily Sol_Other Action: 1. Characterize by LC-MS & NMR. 2. Isolate via Preparative HPLC. 3. Re-evaluate reaction mechanism for side reactions. Other_Imp->Sol_Other

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the LC-MS/MS Fragmentation of 2-Bromo-N-(2-methylbenzyl)propanamide: A Predictive Analysis and Methodological Comparison

This guide provides an in-depth, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-Bromo-N-(2-methylbenzyl)propanamide. In the dynamic landscape of drug development an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 2-Bromo-N-(2-methylbenzyl)propanamide. In the dynamic landscape of drug development and chemical synthesis, researchers frequently encounter novel molecules or low-level impurities for which no reference spectra exist. In such scenarios, a predictive approach grounded in the fundamental principles of mass spectrometry is indispensable for developing robust analytical methods.

This document is structured to provide not just a theoretical fragmentation pattern, but a complete methodological framework. We will explore the molecule's ionization characteristics, predict its primary fragmentation pathways under collision-induced dissociation (CID), propose a detailed LC-MS/MS protocol for experimental verification, and compare this technique with viable analytical alternatives.

Molecular Structure and Predicted Ionization

To predict fragmentation, we must first understand the molecule's structure and its likely behavior in the ion source.

Molecular Structure: 2-Bromo-N-(2-methylbenzyl)propanamide

  • Molecular Formula: C₁₁H₁₄BrNO

  • Average Molecular Weight: 256.14 g/mol

  • Monoisotopic Mass: 255.0259 Da

The structure contains several key features that dictate its mass spectrometric behavior:

  • Amide Linkage: A readily ionizable site, prone to specific cleavage.

  • Nitrogen Atom: A basic site that is highly susceptible to protonation in positive-ion electrospray ionization (ESI).

  • Bromine Atom: The presence of bromine is a critical diagnostic feature, as it exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da.[1]

  • Benzylic Group: The bond between the benzyl CH₂ and the amide nitrogen is a potential cleavage site, leading to the formation of a stable benzyl-type cation.

Predicted Ionization: Given the presence of the basic nitrogen atom, 2-Bromo-N-(2-methylbenzyl)propanamide is expected to ionize efficiently in positive-ion ESI. The most likely species formed will be the protonated molecule, [M+H]⁺ .

  • Predicted [M+H]⁺ (using ⁷⁹Br): m/z 256.0337

  • Predicted [M+H]⁺ (using ⁸¹Br): m/z 258.0316

Therefore, in a full-scan (MS1) spectrum, the primary signal for this compound will be a pair of peaks at m/z 256 and 258 with roughly equal intensity. This distinctive isotopic signature is the first point of confirmation.

Proposed Fragmentation Pathways (MS/MS Analysis)

Upon isolation of the [M+H]⁺ precursor ion (e.g., m/z 256) and subjecting it to collision-induced dissociation (CID), several predictable fragmentation pathways will emerge. Energetically unstable molecular ions break up into smaller, more stable pieces, providing a structural fingerprint.[2][3]

The most probable cleavages are:

  • Amide Bond Cleavage (α-Cleavage): This is one of the most common and informative fragmentation pathways for amides.[4] The cleavage of the C-N bond is facilitated by the stability of the resulting acylium ion. This pathway results in the loss of the neutral 2-methylbenzylamine moiety.

  • Benzylic C-N Bond Cleavage: The bond between the benzyl methylene group (CH₂) and the amide nitrogen is another labile site. Cleavage here results in the formation of a highly stable 2-methylbenzyl cation. The fragmentation of benzylamines is well-documented to proceed through such pathways.[5]

  • Loss of Hydrogen Bromide (HBr): A common fragmentation route for halogenated compounds is the neutral loss of the corresponding hydrogen halide.

The proposed fragmentation cascade is visualized below.

G cluster_0 parent [M+H]⁺ 2-Bromo-N-(2-methylbenzyl)propanamide m/z 256/258 f1 2-Bromopropanoyl Cation [C₃H₄BrO]⁺ m/z 151/153 parent->f1  - C₈H₁₁N (121 Da) f2 2-Methylbenzyl Cation [C₈H₉]⁺ m/z 105 parent->f2  - C₃H₅BrNO (166 Da) f3 [M+H - HBr]⁺ C₁₁H₁₄NO⁺ m/z 176 parent->f3  - HBr (80/82 Da)

Caption: Predicted MS/MS fragmentation pathways for protonated 2-Bromo-N-(2-methylbenzyl)propanamide.

Summary of Predicted Product Ions

Predicted m/zProposed FormulaProposed Structure/OriginKey Diagnostic Feature
256 / 258[C₁₁H₁₅BrNO]⁺Precursor Ion: [M+H]⁺1:1 isotopic doublet confirms presence of one bromine atom.
151 / 153[C₃H₄BrO]⁺Acylium Ion: Formed by amide C-N bond cleavage.1:1 isotopic doublet confirms fragment contains the bromine atom.
105[C₈H₉]⁺2-Methylbenzyl Cation: Formed by benzylic C-N cleavage.A very stable and common fragment for benzyl-containing compounds.
176[C₁₁H₁₄NO]⁺Dehydrohalogenated Ion: Formed by neutral loss of HBr.Absence of the bromine isotopic pattern.

A Robust Experimental Protocol for Verification

To experimentally verify these predictions, a standard reverse-phase LC-MS/MS method on a triple quadrupole (QqQ) or Q-TOF mass spectrometer is recommended.[6] A QqQ is ideal for targeted, sensitive quantification using Multiple Reaction Monitoring (MRM).[7]

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation (Dilute in 50:50 ACN:H₂O) lc LC Separation (C18 Column) prep->lc esi ESI Source (Positive Ion Mode) lc->esi ms1 MS1: Quadrupole 1 (Isolate m/z 256) esi->ms1 cid MS2: Collision Cell (Fragment with N₂) ms1->cid ms2 MS3: Quadrupole 3 (Scan Product Ions) cid->ms2 detect Data Analysis ms2->detect

Caption: Standard experimental workflow for targeted MS/MS analysis.

Step-by-Step Methodology:

1. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile (ACN).

  • Create a working solution by diluting the stock to 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid).

2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: Hold at 5% B (re-equilibration)

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow (N₂): 800 L/Hr.

  • Collision Gas: Argon.

  • Acquisition Mode:

    • Full Scan (MS1): Scan m/z range 100-400 to confirm the [M+H]⁺ ion at m/z 256/258.

    • Product Ion Scan (MS/MS): Isolate the precursor ion m/z 256.0 and scan for product ions from m/z 50-270. Optimize collision energy (e.g., test 10, 20, 30 eV) to generate the key fragments.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for this analysis, other techniques offer complementary information. The choice of technique depends on the analytical goal, whether it is identification, quantification, or complete structural elucidation.[6]

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and fragment ions.High Sensitivity & Selectivity: Excellent for detecting trace levels. Structural Information: Fragmentation provides a structural fingerprint.Requires Ionization: Compound must be ionizable. Fragmentation can sometimes be complex.
GC-MS Separation of volatile compounds followed by electron ionization (EI) and mass analysis.Orthogonal Fragmentation: EI is a high-energy technique that produces extensive, library-searchable fragmentation patterns.Volatility Required: Analyte must be thermally stable and volatile. Derivatization may be necessary.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C).Unambiguous Structure Elucidation: Provides definitive information on atom connectivity and chemical environment. The "gold standard" for structure confirmation.Low Sensitivity: Requires significantly more sample (µg to mg) than MS. Not suitable for trace analysis.
LC-HRMS (Q-TOF, Orbitrap) LC coupled to a high-resolution mass analyzer.Elemental Composition: Provides highly accurate mass measurements (<5 ppm), allowing for the confident determination of the elemental formula of both precursor and fragment ions.[8]Higher Cost & Complexity: More expensive instrumentation and more complex data analysis compared to a standard QqQ.

Conclusion

The analysis of novel compounds like 2-Bromo-N-(2-methylbenzyl)propanamide is a common challenge that can be confidently addressed through a predictive, principles-based approach. By understanding its core structure, we can anticipate its ionization and fragmentation behavior with high accuracy. The characteristic 1:1 bromine isotopic doublet at m/z 256/258 serves as an unmistakable marker for the precursor ion. Subsequent MS/MS analysis is predicted to yield key fragments at m/z 151/153 (brominated acylium ion) and m/z 105 (2-methylbenzyl cation), providing robust structural confirmation.

The provided LC-MS/MS protocol offers a clear and effective starting point for experimental verification. While LC-MS/MS is the optimal tool for sensitive detection and identification in complex matrices, complementary techniques such as NMR and HRMS are invaluable for definitive structural elucidation and formula confirmation, respectively. This integrated analytical strategy ensures both the accuracy and trustworthiness required in modern research and development.

References

  • Schummer, C., et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. PubChem. Available at: [Link]

  • SUMS. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-methyl-N-phenylpropanamide. PubChem. Available at: [Link]

  • Gao, H., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. Available at: [Link]

  • PubMed. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • da Silva, G. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • PubMed. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • ACETINALIDE. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

Sources

Comparative

Validating the structure of 2-Bromo-N-(2-methylbenzyl)propanamide using IR spectroscopy

Executive Summary 2-Bromo-N-(2-methylbenzyl)propanamide is a functionalized secondary amide, typically synthesized as an intermediate in medicinal chemistry or agrochemical development. Its structure combines three disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(2-methylbenzyl)propanamide is a functionalized secondary amide, typically synthesized as an intermediate in medicinal chemistry or agrochemical development. Its structure combines three distinct spectroscopic domains: an


-halo carbonyl core, a secondary amide linkage, and an ortho-substituted aromatic ring.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior advantage in high-throughput process validation . This guide outlines a rigorous protocol to validate this specific structure by targeting the amide-I/II distinct bands and the ortho-substitution pattern, while simultaneously ruling out starting materials (amines and acid halides).

Part 1: Comparative Analysis (IR vs. Alternatives)

For a researcher confirming the identity of 2-Bromo-N-(2-methylbenzyl)propanamide, choosing the right analytical tool is a balance of resolution, speed, and cost.

Methodological Comparison Matrix
FeatureFTIR (Recommended for QC) 1H NMR (Gold Standard) LC-MS (Mass Confirmation)
Primary Output Functional Group ConnectivitySkeletal Connectivity (H-C framework)Molecular Mass / Fragmentation
Speed < 2 minutes (ATR)10–30 minutes (Prep + Scan)5–15 minutes
Sample State Solid/Oil (Non-destructive)Solubilized (Deuterated solvent req.)Solubilized
Isomer Specificity High (Regioisomer fingerprinting)High (Coupling constants)Low (Isobaric compounds indistinguishable)
Chiral Resolution None (Achiral technique)None (unless chiral solvating agent used)None
Cost Per Run NegligibleHigh (Solvents + Cryogens)Medium (Solvents + Columns)

Expert Insight: Use FTIR for routine batch release and reaction monitoring (disappearance of starting amine). Use NMR for the initial characterization of the first synthetic batch to establish the reference standard.

Part 2: Theoretical IR Profile & Assignment

Since 2-Bromo-N-(2-methylbenzyl)propanamide is a specific organic intermediate, validation relies on identifying the "Target Spectroscopic Fingerprint" derived from its functional groups.

The Target Spectrum

To pass validation, the sample must exhibit the following band profile. Deviations >15 cm⁻¹ warrant investigation into purity or hydration state.

Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Secondary Amide (N-H) Stretching3270 – 3330 MediumSingle sharp band. (Doublet indicates unreacted primary amine).
Amide I (C=O) Stretching1630 – 1660 StrongThe "Anchor" peak. Lower freq than esters due to resonance.
Amide II (N-H) Bending1510 – 1550 StrongDiagnostic for secondary amides; absent in tertiary amides.
Aromatic Ring C=C Stretch1450 – 1600 Med-WeakUsually 2-3 bands confirming the benzyl moiety.
Methyl Group C-H Bend1375 – 1380 Medium"Umbrella" mode of the 2-methyl group.
Ortho-Substitution C-H OOP Bend735 – 770 StrongCritical: Distinguishes 2-methyl from 3- or 4-methyl isomers.
C-Br Bond Stretching500 – 650 Med-StrongOften obscured in fingerprint region; use as secondary confirmation.
Structural "Red Flags" (Impurity Markers)
  • Broad band at 2500–3300 cm⁻¹: Indicates residual Carboxylic Acid (starting material).

  • Doublet at ~3300–3400 cm⁻¹: Indicates residual Primary Amine (2-methylbenzylamine).

  • Peak at ~1780 cm⁻¹: Indicates unreacted Acid Bromide/Chloride .

Part 3: Experimental Protocol

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and reproducibility.

  • Crystal Selection: Diamond or ZnSe.

  • Pre-treatment: Ensure the sample is fully dried. Residual solvent (DCM, Ethyl Acetate) will introduce carbonyl peaks that interfere with the Amide I assignment.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 16–32 scans (Sufficient for organic solids).

  • Range: 4000 – 450 cm⁻¹ (Must capture the C-Br region).

Validation Workflow (Logic Gate)

ValidationWorkflow Start Acquire Spectrum (4000-450 cm⁻¹) CheckAmide Check 1630-1660 cm⁻¹ (Amide I Present?) Start->CheckAmide CheckNH Check 3270-3330 cm⁻¹ (Single N-H Band?) CheckAmide->CheckNH Yes Fail_Amide FAIL: No Amide Formed CheckAmide->Fail_Amide No CheckImpurity Impurity Check: Broad OH (2500-3000)? Doublet NH (3300-3400)? CheckNH->CheckImpurity Yes CheckNH->Fail_Amide No (or Doublet) CheckOrtho Check 735-770 cm⁻¹ (Ortho-Subst. Pattern?) CheckImpurity->CheckOrtho Clean Fail_Impurity FAIL: Residual SM Detected (Recrystallize) CheckImpurity->Fail_Impurity Impurity Found Pass PASS: Structure Validated CheckOrtho->Pass Confirmed Fail_Isomer FAIL: Wrong Regioisomer (Check Starting Material) CheckOrtho->Fail_Isomer Pattern Mismatch

Caption: Logical decision tree for validating 2-Bromo-N-(2-methylbenzyl)propanamide synthesis batch quality.

Part 4: Detailed Mechanistic Interpretation

The Amide Resonance (The "Fingerprint")

The most critical validation point is the Amide I band . In 2-Bromo-N-(2-methylbenzyl)propanamide, the carbonyl is adjacent to an electron-withdrawing bromine atom.

  • Effect: The inductive effect of the

    
    -Bromine typically shifts the carbonyl frequency slightly higher than a standard alkyl amide. However, resonance with the nitrogen lone pair lowers it.
    
  • Expectation: Look for the peak near 1650 cm⁻¹ . If it appears >1700 cm⁻¹, the amide bond has likely not formed, or you are looking at an ester impurity.

The Ortho-Substitution Pattern

The "2-methylbenzyl" moiety is an ortho-disubstituted benzene ring.

  • Mechanism: Aromatic C-H bonds bend out-of-plane (OOP) in unison. The frequency depends on the number of adjacent free hydrogen atoms.

  • Validation: Ortho-substitution leaves 4 adjacent hydrogens. This creates a strong, characteristic band in the 735–770 cm⁻¹ range.

  • Contrast: If the starting material was para-methylbenzylamine, this band would shift to ~800–860 cm⁻¹. This is the primary method for distinguishing regioisomers by IR.

Limitations
  • Stereochemistry: This molecule contains a chiral center at the C2 position (bonded to Br). FTIR is achiral ; it cannot distinguish between the (R) and (S) enantiomers or determine enantiomeric excess (ee). For that, Chiral HPLC or Polarimetry is required.

  • C-Br Visibility: The C-Br stretch (500-650 cm⁻¹) is often weak and can be obscured by aromatic ring deformations. Do not use the absence of a strong peak here as a sole reason to fail a batch.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for Amide I/II and C-Br assignments).

  • NIST Chemistry WebBook. Infrared Spectroscopy of Amides and Alkyl Halides. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[1][2] (Source for Ortho-substitution patterns). Available at: [Link]

  • Pouchert, C. J. (1997). The Aldrich Library of FT-IR Spectra. Sigma-Aldrich. (Reference for general benzyl amide fingerprints).

Sources

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